tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride
Overview
Description
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is often used in various chemical and biological research applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride typically involves the following steps:
Formation of the Carbamate Group: The reaction begins with the formation of the carbamate group by reacting tert-butyl chloroformate with N-methyl-4-aminobutane in the presence of a base such as triethylamine.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID TERT-BUTYL ESTER.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID TERT-BUTYL ESTER oxides.
Reduction: Formation of N-(4-AMINOBUTYL)-N-METHYL amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent due to its pharmacological properties.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID METHYL ESTER-HCl
- N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID ETHYL ESTER-HCl
Uniqueness
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride is unique due to its tert-butyl ester group, which provides greater stability and resistance to hydrolysis compared to methyl or ethyl esters. This makes it particularly useful in applications requiring prolonged stability under various conditions.
Biological Activity
tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C10H22N2O2
- Molecular Weight : Approximately 202.298 g/mol
- Physical State : Liquid at room temperature with a density of about 0.972 g/cm³ and a boiling point of approximately 276.6 °C.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes:
- β-secretase Inhibition : The compound has demonstrated the ability to inhibit β-secretase, an enzyme implicated in the cleavage of amyloid precursor protein, leading to reduced amyloid beta peptide aggregation, which is significant in Alzheimer's disease pathology.
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling by preventing the breakdown of acetylcholine, potentially improving cognitive function in neurodegenerative conditions.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties:
- In vitro studies have shown that this compound can protect astrocytes from toxicity induced by amyloid beta peptides (Aβ1-42), suggesting its potential as a therapeutic agent for Alzheimer's disease. The compound significantly improved cell viability in the presence of Aβ1-42 compared to untreated controls .
Anti-proliferative Properties
In studies related to cancer treatment, the compound has been linked to anti-proliferative effects in certain hematological malignancies:
- A study highlighted its potential in treating multiple myeloma and lymphomas by targeting the cereblon protein, which is involved in the regulation of cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
This compound | β-secretase & acetylcholinesterase inhibition | Neuroprotective, anti-proliferative |
N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID METHYL ESTER-HCl | Similar enzyme inhibition | Potentially similar neuroprotective effects |
N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID ETHYL ESTER-HCl | Similar enzyme inhibition | Similar activity but less stability |
Research Applications
The compound is utilized in various research domains:
- Medicinal Chemistry : As a potential candidate for drug development targeting neurodegenerative diseases.
- Organic Synthesis : Employed as a reagent for synthesizing more complex organic compounds due to its stability and reactivity.
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;/h5-8,11H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXADDOXQGGQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662488 | |
Record name | tert-Butyl (4-aminobutyl)methylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-68-4 | |
Record name | tert-Butyl (4-aminobutyl)methylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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